molecular formula C12H10ClNO B14132189 3-((4-Chlorophenyl)amino)phenol

3-((4-Chlorophenyl)amino)phenol

Cat. No.: B14132189
M. Wt: 219.66 g/mol
InChI Key: GSHBBDLSLCDLCP-UHFFFAOYSA-N
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Description

3-((4-Chlorophenyl)amino)phenol is an organic compound that belongs to the class of aminophenols It is characterized by the presence of a phenol group and an amino group attached to a benzene ring, with a chlorine atom substituted at the para position of the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-((4-Chlorophenyl)amino)phenol involves the nucleophilic aromatic substitution reaction. This reaction typically uses 4-chloronitrobenzene as a starting material, which undergoes reduction to form 4-chloroaniline. The 4-chloroaniline is then reacted with phenol under specific conditions to yield this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar reaction pathways. The process involves the use of catalysts and controlled reaction environments to ensure high yield and purity of the final product. The use of hydrogenation over a Raney Nickel catalyst or selective reduction using Tin (II) Chloride in anhydrous ethanol are common methods .

Chemical Reactions Analysis

Types of Reactions

3-((4-Chlorophenyl)amino)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogenation over Raney Nickel or reduction with Tin (II) Chloride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Aminophenols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-((4-Chlorophenyl)amino)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-Chlorophenyl)amino)phenol is unique due to the presence of both the phenol and amino groups, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds. This dual functionality makes it a valuable compound in various applications, from chemical synthesis to biological research .

Properties

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

3-(4-chloroanilino)phenol

InChI

InChI=1S/C12H10ClNO/c13-9-4-6-10(7-5-9)14-11-2-1-3-12(15)8-11/h1-8,14-15H

InChI Key

GSHBBDLSLCDLCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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